![molecular formula C89H60N4 B3135756 2-N,2-N',7-N,7-N'-Tetranaphthalen-1-yl-2-N,2-N',7-N,7-N'-tetraphenyl-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine CAS No. 404001-42-9](/img/structure/B3135756.png)
2-N,2-N',7-N,7-N'-Tetranaphthalen-1-yl-2-N,2-N',7-N,7-N'-tetraphenyl-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine
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Description
2-N,2-N',7-N,7-N'-Tetranaphthalen-1-yl-2-N,2-N',7-N,7-N'-tetraphenyl-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine is a useful research compound. Its molecular formula is C89H60N4 and its molecular weight is 1185.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-N,2-N',7-N,7-N'-Tetranaphthalen-1-yl-2-N,2-N',7-N,7-N'-tetraphenyl-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-N,2-N',7-N,7-N'-Tetranaphthalen-1-yl-2-N,2-N',7-N,7-N'-tetraphenyl-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Optical Properties and Materials Science
The research on novel polyimides derived from bis(ether amine) monomers, including those based on spiro[fluorene-9,9′-xanthene] skeletons, has shown promising results for applications requiring materials with organosolubility, optical transparency, and excellent thermal stability. These materials have been demonstrated to form transparent, flexible, and strong films with low moisture absorption and low dielectric constants, making them suitable for various high-performance applications (Zhang et al., 2010).
Electroluminescence and OLED Applications
Spiro[fluorene-9,9′-xanthene]-centered molecules have been synthesized and tested for their utility in organic light-emitting diodes (OLEDs). Tetra-carbazole substituted molecules showed high thermal stability and mobility, leading to efficient OLEDs with high current efficiency, power efficiency, and external quantum efficiency (Liang et al., 2017). Similarly, spiro-linked molecules acting as secondary absorbers in solid-state excitonic solar cells demonstrated notable increases in short-circuit current and power conversion efficiency, extending spectral response and enhancing performance (Driscoll et al., 2010).
Supramolecular Chemistry
Tetranitro- and tetracyano derivatives of 9,9‘-spirobifluorene were explored for their ability to form weakly bonded molecular networks, exhibiting properties conducive to the inclusion of guests via supramolecular interactions. These networks, characterized by open structures and potential for porosity, highlight the applicability of spiro compounds in designing materials with novel inclusion capabilities (Demers et al., 2005).
properties
IUPAC Name |
2-N,2-N',7-N,7-N'-tetranaphthalen-1-yl-2-N,2-N',7-N,7-N'-tetraphenyl-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C89H60N4/c1-5-33-65(34-6-1)90(85-45-21-29-61-25-13-17-41-73(61)85)69-49-53-77-78-54-50-70(91(66-35-7-2-8-36-66)86-46-22-30-62-26-14-18-42-74(62)86)58-82(78)89(81(77)57-69)83-59-71(92(67-37-9-3-10-38-67)87-47-23-31-63-27-15-19-43-75(63)87)51-55-79(83)80-56-52-72(60-84(80)89)93(68-39-11-4-12-40-68)88-48-24-32-64-28-16-20-44-76(64)88/h1-60H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIYMKYMOHCZMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC3=C(C=C2)C4=C(C35C6=C(C=CC(=C6)N(C7=CC=CC=C7)C8=CC=CC9=CC=CC=C98)C1=C5C=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC2=CC=CC=C21)C=C(C=C4)N(C1=CC=CC=C1)C1=CC=CC2=CC=CC=C21)C1=CC=CC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C89H60N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1185.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-N,2-N',7-N,7-N'-Tetranaphthalen-1-yl-2-N,2-N',7-N,7-N'-tetraphenyl-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine |
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